

3-Bromo-4-Fluorophenol molecular weight

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Compound of Interest

Compound Name: **3-Bromo-4-Fluorophenol**

Cat. No.: **B1273239**

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An In-Depth Technical Guide to **3-Bromo-4-fluorophenol**: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, the utility of a molecule is defined by the precision of its design and the reliability of its synthesis. Halogenated phenols are foundational scaffolds in this endeavor, and among them, **3-Bromo-4-fluorophenol** (CAS No: 27407-11-0) emerges as a pivotal intermediate. Its unique substitution pattern—a hydroxyl group for derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a bromine atom poised for cross-coupling reactions—makes it a versatile tool for molecular architects.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining not just what to do, but why specific choices are made in a laboratory setting. We will delve into the causality of its synthesis, the logic of its application in modern coupling chemistries, and the critical data required for its unambiguous identification. The protocols herein are designed as self-validating systems, incorporating checkpoints and characterization steps to ensure the integrity of the experimental workflow.

Part 1: Core Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **3-Bromo-4-fluorophenol** is a substituted aromatic compound whose

identity and behavior are dictated by its molecular structure and resulting physical characteristics.

1.1: Chemical Identity

- IUPAC Name: **3-bromo-4-fluorophenol**[\[1\]](#)
- CAS Number: 27407-11-0[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₆H₄BrFO[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: C1=CC(=C(C=C1O)Br)F[\[1\]](#)
- InChIKey: QWTULQLVGNZMLF-UHFFFAOYSA-N[\[1\]](#)

1.2: Quantitative Physicochemical Data

The molecular weight and other physical constants are critical for stoichiometric calculations in synthesis and for predicting the compound's behavior during purification and handling.

Property	Value	Source(s)
Molecular Weight	191.00 g/mol	[1] [3]
Monoisotopic Mass	189.94296 Da	[1]
Appearance	Yellow oil or Light orange to Yellow/Green powder/crystal	[2] [3]
Boiling Point	78 °C at 0.5 mmHg	[3]
Density	~1.8 g/cm ³	[2]
Flash Point	~99 °C	[2]
Purity (Typical)	≥98%	[2]

Part 2: Synthesis & Mechanistic Insight

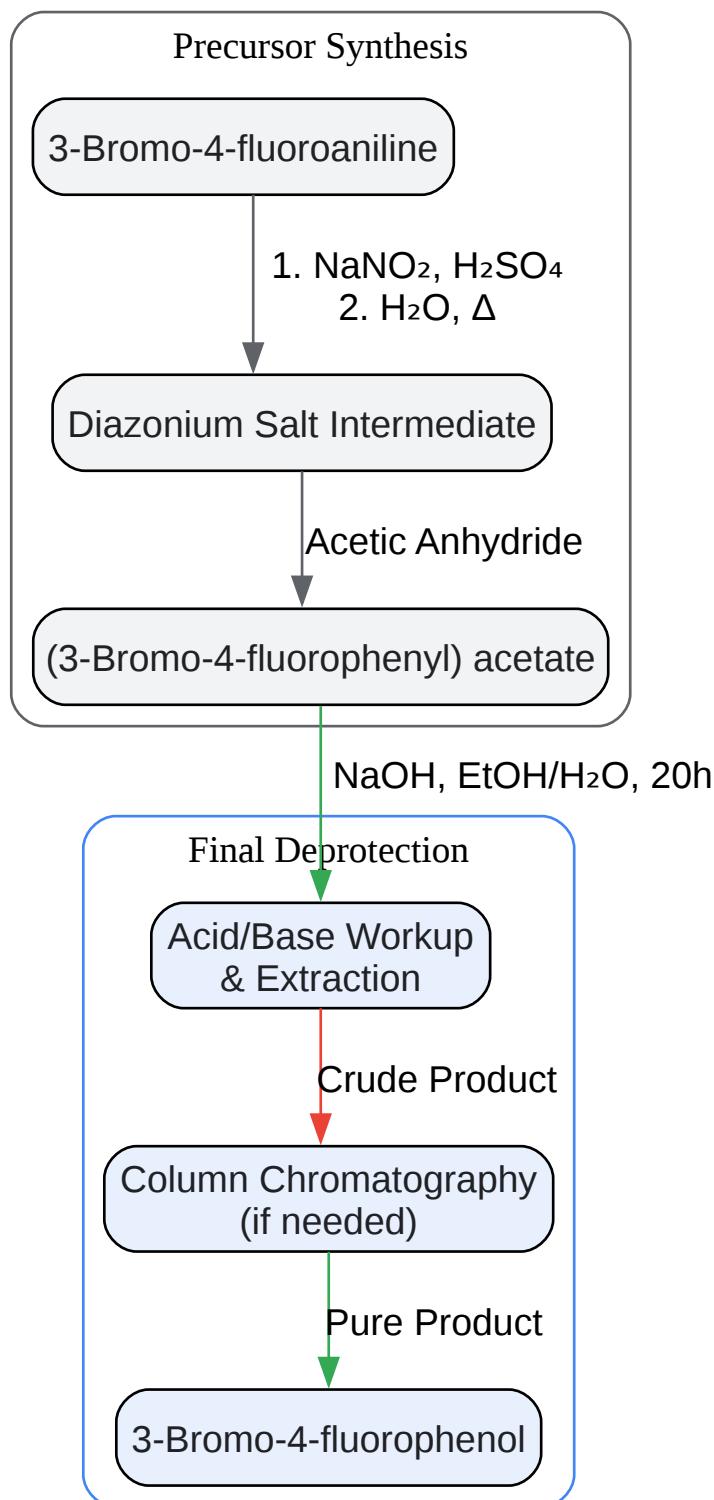
The synthesis of **3-Bromo-4-fluorophenol** is not achievable through the direct bromination of 4-fluorophenol. The strong ortho, para-directing nature of both the hydroxyl and fluoro

substituents would lead to bromination at the 2-position. Therefore, a more strategic approach is required, typically involving the construction of the molecule from a precursor where the substitution pattern is already established.

A robust and common laboratory-scale synthesis involves the hydrolysis of a protected phenol, such as (3-bromo-4-fluorophenyl) acetate. This precursor is readily synthesized from 3-bromo-4-fluoroaniline via a Sandmeyer-type reaction sequence.

2.1: Recommended Synthetic Workflow: Hydrolysis of Acetate Precursor

This protocol details the final deprotection step to yield the target phenol. It is a reliable method that proceeds with high yield and simplifies purification.



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Caption: Synthetic workflow for **3-Bromo-4-fluorophenol**.

2.2: Detailed Experimental Protocol (Hydrolysis)

This protocol is adapted from established procedures for base-catalyzed acetate hydrolysis.

- Objective: To deprotect (3-bromo-4-fluorophenyl) acetate to yield **3-Bromo-4-fluorophenol**.

- Materials:

- (3-bromo-4-fluorophenyl) acetate (1 equivalent)
- Ethanol (EtOH)
- 1M Sodium Hydroxide (NaOH) solution (2 equivalents)
- 1M Hydrochloric Acid (HCl) solution
- Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-bromo-4-fluorophenyl) acetate (e.g., 2.05 g, 8.8 mmol). Dissolve the starting material in ethanol (e.g., 20 mL).
- Hydrolysis: Add 1M NaOH solution (e.g., 17.5 mL, 17.5 mmol). Allow the mixture to stir at room temperature for 20 hours.
 - Experimental Insight: The reaction is typically run at room temperature to prevent potential side reactions. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar phenol product spot.
- Neutralization & Workup: After 20 hours, carefully neutralize the reaction mixture by slowly adding 1M HCl until the pH is approximately 7.

- Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- Extraction: Partition the remaining aqueous residue between an organic solvent like CH_2Cl_2 and water. Extract the aqueous layer two more times with the organic solvent.
 - Self-Validation Check: The phenol product is more soluble in the organic layer. A complete extraction ensures a high recovery yield.
- Washing: Combine the organic layers and wash with brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude phenol, often as a yellow oil.
- Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to yield the pure **3-Bromo-4-fluorophenol**.

Part 3: Key Reactions & Applications

The synthetic value of **3-Bromo-4-fluorophenol** lies in its ability to participate in reactions that build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

3.1: The Suzuki-Miyaura Coupling Reaction

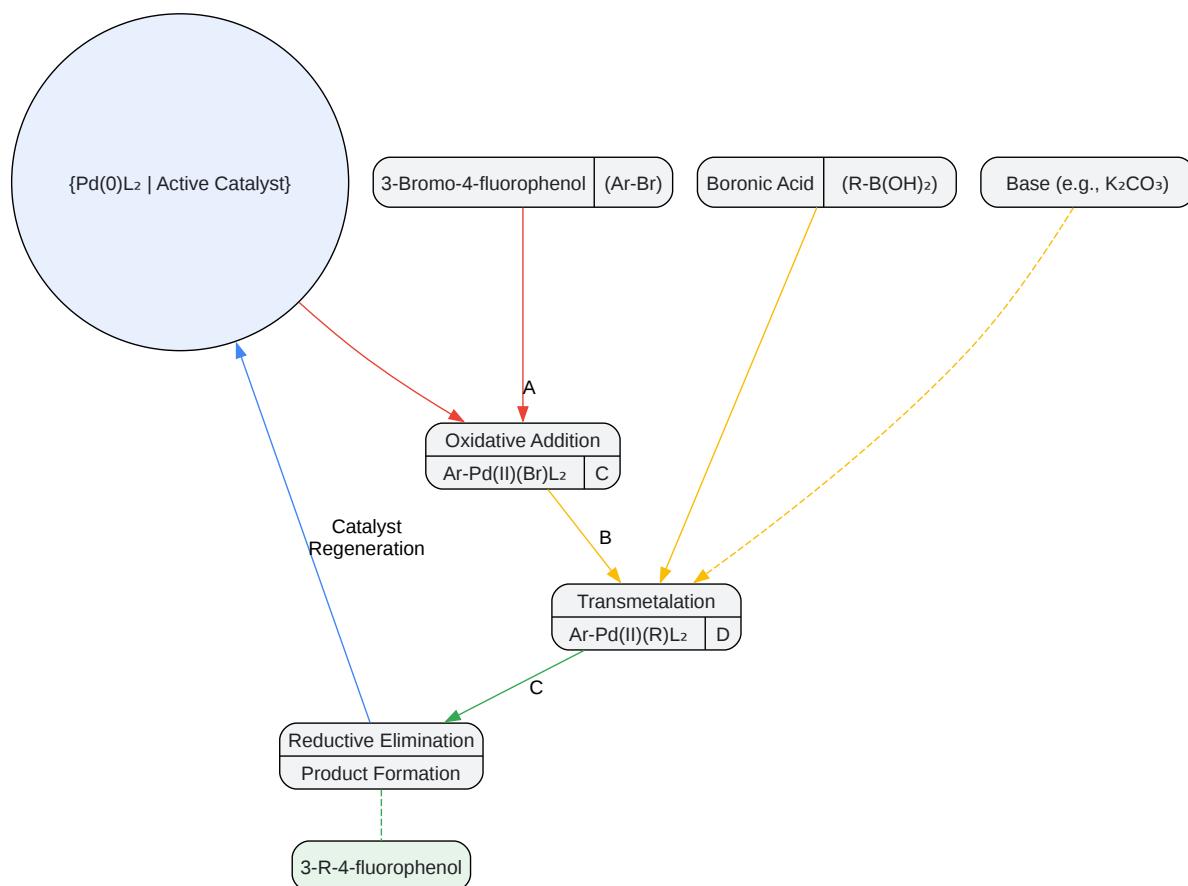
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.^[4] For **3-Bromo-4-fluorophenol**, this allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the 3-position.

3.2: Reaction Mechanism: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the carbon-bromine bond of **3-Bromo-4-fluorophenol**, forming a $\text{Pd}(\text{II})$ complex. This is often the rate-limiting step.

- Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

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